N-(2-hydroxy-1,1-dimethylethyl)adamantane-1-carboxamide
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Overview
Description
N-(2-hydroxy-1,1-dimethylethyl)adamantane-1-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its unique structural properties and potential therapeutic applications. This compound is part of the adamantane family, known for their rigid, diamond-like structures which contribute to their stability and reactivity .
Mechanism of Action
Target of Action
Adamantane derivatives are known for their diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They often interact with various biological targets due to their unique structural, biological, and stimulus-responsive properties .
Mode of Action
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . These intermediates can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Biochemical Pathways
Adamantane derivatives are known to interact with various biochemical pathways due to their unique structural properties .
Pharmacokinetics
The incorporation of adamantane fragments in pharmaceuticals is known to improve the lipophilicity and stability of drugs .
Result of Action
Adamantane derivatives are known for their diverse applications in medicinal chemistry, which suggests they may have various molecular and cellular effects .
Action Environment
The unique structural properties of adamantane derivatives suggest that they may be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-1,1-dimethylethyl)adamantane-1-carboxamide typically involves the functionalization of adamantane derivatives. One common method includes the radical-based functionalization reactions that convert diamondoid C–H bonds to C–C bonds . These reactions often utilize carbocation or radical intermediates due to their unique stability and reactivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-1,1-dimethylethyl)adamantane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-(2-hydroxy-1,1-dimethylethyl)adamantane-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of advanced materials and nanomaterials due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives such as amantadine and rimantadine, which are known for their antiviral properties .
Uniqueness
What sets N-(2-hydroxy-1,1-dimethylethyl)adamantane-1-carboxamide apart is its unique functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-14(2,9-17)16-13(18)15-6-10-3-11(7-15)5-12(4-10)8-15/h10-12,17H,3-9H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDGKQORLPRYAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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